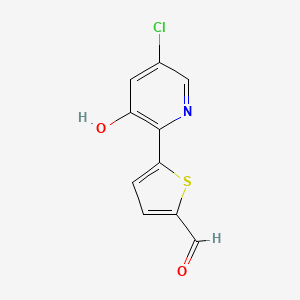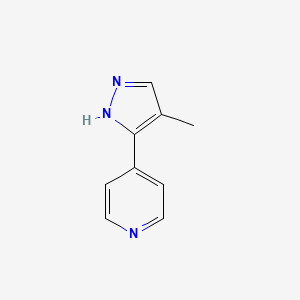
4-Chloro-1-ethyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-ethyl-2-methylbenzene is an aromatic compound with the molecular formula C9H11Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethyl group at the first position, and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-ethyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-ethyl-2-methylbenzene (o-ethyltoluene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{Cl}_2 \xrightarrow{\text{AlCl}_3} \text{C}9\text{H}{11}\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-ethyl-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: 4-Hydroxy-1-ethyl-2-methylbenzene.
Oxidation: 4-Chloro-1-ethyl-2-methylbenzoic acid.
Reduction: 1-Ethyl-2-methylbenzene.
Applications De Recherche Scientifique
4-Chloro-1-ethyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of substituents on the reactivity of aromatic rings.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-ethyl-2-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the electron-donating effects of the ethyl and methyl groups, which direct the incoming electrophile to the para position relative to the chlorine atom.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-methylbenzene (p-Chlorotoluene)
- 1-Chloro-2-methylbenzene (o-Chlorotoluene)
- 1-Chloro-4-ethylbenzene
Comparison: 4-Chloro-1-ethyl-2-methylbenzene is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. Compared to 1-chloro-4-methylbenzene, it has a higher molecular weight and different steric effects, which can affect its behavior in chemical reactions.
Propriétés
Numéro CAS |
89032-07-5 |
|---|---|
Formule moléculaire |
C9H11Cl |
Poids moléculaire |
154.63 g/mol |
Nom IUPAC |
4-chloro-1-ethyl-2-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |
Clé InChI |
NIBYGGNLNNWOJX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


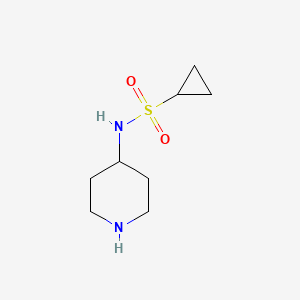
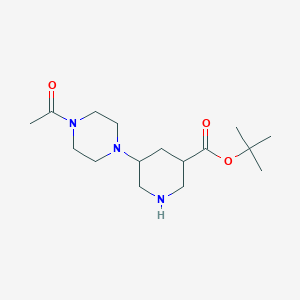
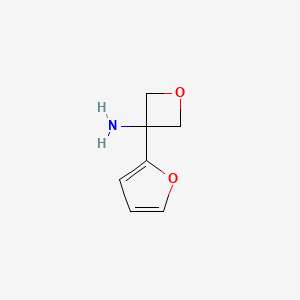

![Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220505.png)


![tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13220521.png)
![3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine](/img/structure/B13220527.png)
![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13220528.png)
![6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13220539.png)
